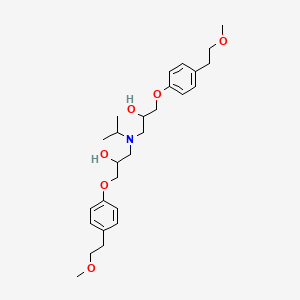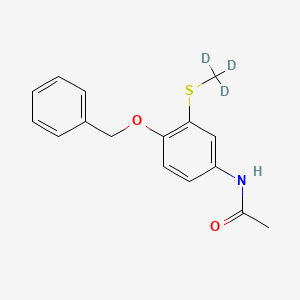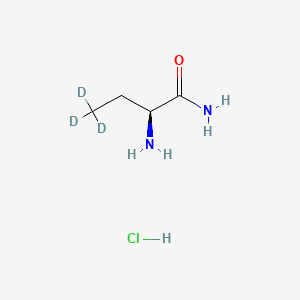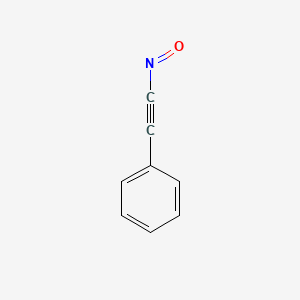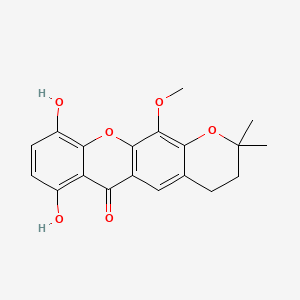
Garcinexanthone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garcinexanthone A is a natural xanthone found in the herbs of Garcinia hanburyi Hook.f . The molecular formula of Garcinexanthone A is C19H18O6 .
Molecular Structure Analysis
Garcinexanthone A has a molecular weight of 342.4 . Its IUPAC name is 7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano [3,2-b]xanthen-6-one .Physical And Chemical Properties Analysis
Garcinexanthone A is a yellow powder . It has a predicted boiling point of 580.3±50.0 °C and a predicted density of 1.365±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Garcinexanthone A, focusing on six unique fields:
Anti-Tumor Activity
Garcinexanthone A has shown significant potential in anti-tumor research. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including human hepatocellular carcinoma (HepG2) cells. This compound activates caspase pathways and modulates the expression of apoptosis-related proteins, such as Bax and Bcl-2, leading to cell death . This makes it a promising candidate for developing new cancer therapies.
Anti-Inflammatory Properties
Research has highlighted the anti-inflammatory effects of Garcinexanthone A. It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These properties suggest its potential use in treating inflammatory diseases .
Antioxidant Activity
Garcinexanthone A exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. It disrupts microbial cell membranes and inhibits the growth of harmful microorganisms, making it a potential candidate for developing new antimicrobial agents .
Mécanisme D'action
Garcinexanthone A is a prenylated xanthone, a class of secondary metabolites known for their diverse structures and pharmacological properties . This article will delve into the mechanism of action of Garcinexanthone A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Garcinexanthone A has been found to exhibit significant cytotoxicity against various human tumor cell lines . The primary targets of Garcinexanthone A are believed to be the caspase family of proteins and the Bcl-2 family of proteins . These proteins play crucial roles in the regulation of apoptosis, a type of programmed cell death that is often inhibited in cancer cells .
Mode of Action
Garcinexanthone A interacts with its targets to induce apoptosis in cancer cells . It enhances the expression of cleaved caspase-8, caspase-9, and caspase-3 , which are key players in the apoptosis pathway . Additionally, Garcinexanthone A increases the level of Bax , a pro-apoptotic protein, while reducing the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-XL, Mcl-1, and surviving .
Biochemical Pathways
The primary biochemical pathway affected by Garcinexanthone A is the apoptosis pathway . By enhancing the expression of caspases and modulating the balance of pro- and anti-apoptotic proteins, Garcinexanthone A triggers apoptosis in cancer cells . This leads to a cascade reaction that ultimately results in programmed cell death .
Pharmacokinetics
The anti-proliferation activity of xanthones like garcinexanthone a is related to the number and location of prenyl groups . These groups may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.
Result of Action
The primary result of Garcinexanthone A’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor cell proliferation, contributing to its anti-tumor effects . Moreover, Garcinexanthone A can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .
Propriétés
IUPAC Name |
7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSPLWUUTQJIOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Garcinexanthone A and where is it found?
A1: Garcinexanthone A is a natural product belonging to the class of organic compounds known as xanthones. It was first isolated from the bark of the Garcinia xanthochymus tree. []
Q2: What are the potential biological activities of Garcinexanthone A?
A2: While Garcinexanthone A itself hasn't been extensively studied for its biological activities, other xanthones isolated from Garcinia species, like Garcinexanthone G, have shown promising inhibitory activity against butyrylcholinesterase (BChE). [] BChE inhibitors are being investigated for their potential in treating Alzheimer's disease.
Q3: How was the structure of Garcinexanthone A elucidated?
A3: The structure of Garcinexanthone A was determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-visible (UV) spectroscopy. [] These techniques helped researchers identify the functional groups present in the molecule and determine their connectivity, ultimately leading to the complete structural characterization of Garcinexanthone A.
Q4: Have there been any computational studies conducted on Garcinexanthone A or related compounds?
A4: Yes, computational studies, including virtual screening and molecular docking, have been performed on Garcinexanthone A and other xanthones. One study investigated the potential of compounds from various medicinal plants, including Garcinexanthone A, as inhibitors of the AcrB efflux pump, a protein implicated in bacterial drug resistance. []
Q5: Are there any known structural analogs of Garcinexanthone A with different biological activities?
A5: Yes, several structurally related xanthones have been isolated from Garcinia species, each with its unique substitution pattern on the xanthone core. For instance, Garcinexanthone G, isolated from Garcinia atroviridis, demonstrated selective inhibition of BChE. [] This highlights the potential for structure-activity relationship (SAR) studies to understand how modifications to the xanthone scaffold influence biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)



